7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate
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Overview
Description
7-tert-Butyl 2-ethyl 7-azaspiro[35]nonane-2,7-dicarboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 4-methylenepiperidine-1-carboxylate, which is then reacted with trichloroacetyl chloride to form an intermediate. This intermediate undergoes further reactions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic structure but differs in its functional groups.
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Another similar compound with a hydroxyl group instead of an ethyl group
Biological Activity
7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate is a compound belonging to the class of spirocyclic derivatives, specifically the 7-azaspiro[3.5]nonane family. Its unique structure, characterized by a nitrogen-containing heterocyclic framework and two carboxylate groups, suggests potential pharmacological properties that warrant investigation.
The molecular formula of this compound is C16H27NO4 with a molecular weight of approximately 297.39 g/mol. The presence of bulky tert-butyl and ethyl groups enhances its lipophilicity, influencing its biological interactions and activity.
Pharmacological Potential
Research indicates that compounds within the 7-azaspiro[3.5]nonane class have garnered interest for their potential in drug development. They are often explored for their ability to interact with various biological targets, including receptors and enzymes crucial in therapeutic applications.
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Interaction Studies :
- Interaction studies involving this compound focus on its binding affinity towards GPR119, a receptor implicated in glucose metabolism and insulin secretion. Techniques such as radiolabeled ligand binding assays and functional assays are typically employed to assess these interactions.
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Enzyme Inhibition :
- Compounds similar to 7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane have shown inhibition of fatty acid amide hydrolase (FAAH), which could position them as candidates for treating conditions like pain and inflammation.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on GPR119 Activation : A study demonstrated that derivatives similar to this compound exhibited significant activation of GPR119, leading to enhanced insulin secretion in vitro.
- Anti-inflammatory Properties : Another research highlighted the anti-inflammatory effects of related spirocyclic compounds in models of acute inflammation, suggesting a potential application in managing inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following table summarizes key structural features and their corresponding biological activities:
Compound Name | CAS Number | Biological Activity | Unique Features |
---|---|---|---|
This compound | Not available | Potential GPR119 agonist | Two carboxylate groups |
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | 896464-16-7 | FAAH inhibitor | Lacks ethyl group |
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | Not listed | Moderate receptor activity | Larger spirocyclic framework |
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | Not listed | Anti-inflammatory effects | Presence of acetyl group |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions to achieve high yields and purity.
- Multi-step Synthesis :
- Initial steps may involve forming the spirocyclic backbone followed by functionalization at the carboxylate positions.
- Reagents and Conditions :
- Common reagents include tert-butyl esters and various coupling agents under controlled temperatures.
Properties
Molecular Formula |
C16H27NO4 |
---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
7-O-tert-butyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate |
InChI |
InChI=1S/C16H27NO4/c1-5-20-13(18)12-10-16(11-12)6-8-17(9-7-16)14(19)21-15(2,3)4/h12H,5-11H2,1-4H3 |
InChI Key |
FNOLPFZMONHLNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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